4-Bromo-2,3-difluoro-6-nitroaniline
Overview
Description
4-Bromo-2,3-difluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrF2N2O2. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted with bromine, fluorine, and nitro groups. This compound is used as a building block in the synthesis of various chemical products, including antibacterial agents .
Mechanism of Action
Target of Action
4-Bromo-2,3-difluoro-6-nitroaniline is primarily used as a starting material for the preparation of antibacterial agents . Its primary targets are therefore likely to be bacterial cells, specifically the bacteria Escherichia coli and Streptococcus pyogenes .
Mode of Action
Given its use in the preparation of antibacterial agents, it can be inferred that it interacts with its targets (bacterial cells) in a way that inhibits their growth or kills them .
Biochemical Pathways
As an antibacterial agent, it likely interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth or the killing of bacterial cells . This makes it effective as a starting material in the preparation of antibacterial agents .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels at a temperature of 2-8°C . It is also harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound .
Preparation Methods
4-Bromo-2,3-difluoro-6-nitroaniline can be synthesized through a multi-step process involving the nitration, bromination, and fluorination of aniline derivatives. One common method involves the reaction of 4-bromo-2,3-difluoroaniline with an acid chloride in the presence of a base . The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions.
Chemical Reactions Analysis
4-Bromo-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group into the benzene ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Replacement of one substituent with another under specific conditions.
Common reagents used in these reactions include nitric acid, bromine, and fluorine sources. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
4-Bromo-2,3-difluoro-6-nitroaniline is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the development of antibacterial agents and other bioactive compounds.
Medicine: Potential use in drug discovery and development.
Industry: As an intermediate in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-2,3-difluoro-6-nitroaniline can be compared with other similar compounds, such as:
4-Bromo-2-fluoro-6-nitroaniline: Similar structure but with one less fluorine atom.
2-Bromo-3,4-difluoro-6-nitroaniline: Different positioning of the bromine and fluorine atoms.
4-Bromo-2,6-difluoroaniline: Lacks the nitro group, making it less reactive in certain reactions.
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
IUPAC Name |
4-bromo-2,3-difluoro-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQDRXXHEPIYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619976 | |
Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626238-73-1 | |
Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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